molecular formula C21H27F3N6O4S B2429336 1,3-Dimethyl-5-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-diazinane-2,4-dione CAS No. 2097934-73-9

1,3-Dimethyl-5-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-diazinane-2,4-dione

Cat. No.: B2429336
CAS No.: 2097934-73-9
M. Wt: 516.54
InChI Key: USHOCVOUQWOMMJ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-diazinane-2,4-dione is a useful research compound. Its molecular formula is C21H27F3N6O4S and its molecular weight is 516.54. The purity is usually 95%.
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Properties

IUPAC Name

1,3-dimethyl-5-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-diazinane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29F3N6O4S/c1-26-14-17(19(31)27(2)20(26)32)35(33,34)30-7-5-16(6-8-30)28-9-11-29(12-10-28)18-4-3-15(13-25-18)21(22,23)24/h3-4,13,16-17H,5-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVCWSPPGTYSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(=O)N(C1=O)C)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29F3N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Dimethyl-5-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-diazinane-2,4-dione is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

CxHyFzNaObSc\text{C}_{x}\text{H}_{y}\text{F}_{z}\text{N}_{a}\text{O}_{b}\text{S}_{c}

where xx, yy, zz, aa, bb, and cc represent the number of each atom in the molecule. The presence of a trifluoromethyl group and piperazine moieties suggests significant interactions with biological targets.

The compound primarily interacts with various receptors in the central nervous system (CNS) and may exhibit activity against certain pathogens. Its structural features suggest it could act as a ligand for serotonin receptors, particularly the 5-HT7 receptor, which is implicated in mood regulation and cognitive functions .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, derivatives containing piperazine moieties have shown effectiveness against mycobacterial strains with minimum inhibitory concentrations (MICs) comparable to established antibiotics like isoniazid .

Case Studies

  • Antidepressant Properties : A study evaluated the binding affinity of similar compounds to serotonin receptors. The results showed that modifications in the piperazine structure significantly influenced receptor binding and subsequent antidepressant activity .
  • Antimycobacterial Activity : In vitro tests demonstrated that derivatives with similar structures exhibited strong activity against Mycobacterium kansasii, highlighting their potential as therapeutic agents against resistant strains .

Data Table: Summary of Biological Activities

Activity Type Target Effectiveness Reference
Antidepressant5-HT7 ReceptorHigh binding affinity
AntimycobacterialMycobacterium kansasiiMIC = 31.75 μM
CytotoxicityTHP-1 cell lineEffective at low doses

Q & A

Q. What are the established synthetic routes for preparing 1,3-Dimethyl-5-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-diazinane-2,4-dione?

The synthesis typically involves multi-step coupling reactions. A key step is the substitution of piperazine derivatives with trifluoromethylpyridine moieties. For example, piperidin-1-yl sulfonyl intermediates can be coupled to 5-(trifluoromethyl)pyridin-2-yl-piperazine using reagents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF with NEt₃ as a base . Intermediate purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium buffer) is critical to isolate the target compound .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : Confirm the presence of trifluoromethyl groups (δ ~110-120 ppm in ¹⁹F NMR) and sulfonyl resonances (δ ~3.3-3.5 ppm in ¹H NMR for piperidine protons adjacent to sulfonyl groups) .
  • HPLC-MS : Monitor purity (>95%) and detect isotopic patterns consistent with the molecular formula (C₂₃H₂₈F₃N₃O) .
  • X-ray Crystallography : Resolve conformational details of the piperazine-piperidine-sulfonyl scaffold .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation step in the synthesis?

Yield optimization requires precise control of stoichiometry and reaction conditions. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal parameters like temperature, solvent polarity, and catalyst loading. For example, ICReDD’s approach combines computational screening with experimental validation to reduce trial-and-error efforts . Additionally, substituting DMF with polar aprotic solvents like acetonitrile may reduce side reactions .

Q. What stability challenges arise during storage, and how can they be mitigated?

The compound is sensitive to hydrolysis due to the sulfonyl group. Stability studies under accelerated conditions (40°C/75% RH) show degradation via sulfonate formation. Recommendations:

  • Store lyophilized samples at -20°C in inert atmospheres.
  • Avoid aqueous buffers in vitro; use DMSO for stock solutions .
  • Monitor thermal stability via DSC (differential scanning calorimetry) to identify decomposition thresholds .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies may arise from impurities or assay variability. Mitigation strategies include:

  • Reproducibility Checks : Validate synthetic batches using orthogonal techniques (e.g., LC-MS vs. NMR).
  • Dose-Response Curves : Use standardized assays (e.g., radioligand binding for receptor affinity studies) to compare activity across labs .
  • Meta-Analysis : Cross-reference data with structurally analogous compounds, such as 5-(trifluoromethyl)pyridine derivatives, to identify trends .

Q. What computational tools are suitable for modeling this compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding modes to dopamine D3 receptors or serotonin transporters. Focus on the trifluoromethylpyridine moiety’s role in hydrophobic interactions and the sulfonyl group’s hydrogen-bonding potential .

Q. How can researchers identify degradation products under oxidative stress?

Use LC-QTOF-MS to profile degradants. For example, oxidation of the piperazine ring generates N-oxide derivatives, while sulfonyl cleavage yields diazinane fragments. Compare fragmentation patterns with synthetic standards .

Methodological & Safety Considerations

Q. What safety protocols are essential for handling this compound?

  • PPE : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of DMSO solutions.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal .
  • In Vivo Restriction : Not FDA-approved; strictly for in vitro use due to uncharacterized toxicity .

Q. How can researchers design structure-activity relationship (SAR) studies for analogs?

  • Core Modifications : Replace the trifluoromethyl group with chloro or methoxy substituents to assess electronic effects.
  • Scaffold Hybridization : Integrate thiazole or pyrazole rings (e.g., as in ) to evaluate steric impacts .
  • Pharmacokinetic Profiling : Use logP calculations and BBB permeability predictors to prioritize analogs .

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